molecular formula C6H4Br2ClN B3232200 2,5-Dibromo-3-chloro-4-methylpyridine CAS No. 1335050-94-6

2,5-Dibromo-3-chloro-4-methylpyridine

Cat. No.: B3232200
CAS No.: 1335050-94-6
M. Wt: 285.36 g/mol
InChI Key: QTGZZZRTMBRPFJ-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-chloro-4-methylpyridine: is an organic compound with the chemical formula C7H5Br2ClN . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms, one chlorine atom, and a methyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-chloro-4-methylpyridine can be achieved through several methods. One common method involves the bromination of 3-chloro-4-methylpyridine. The reaction is typically carried out in the presence of a brominating agent such as bromine (Br2) under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 5 positions of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of efficient brominating agents and optimized reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3-chloro-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products:

    Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine derivative with aryl boronic acids.

Scientific Research Applications

2,5-Dibromo-3-chloro-4-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-chloro-4-methylpyridine depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms are replaced by nucleophiles through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of carbon-carbon bonds .

Comparison with Similar Compounds

  • 2,5-Dibromo-4-methylpyridine
  • 3,5-Dibromo-4-methylpyridine
  • 2-Chloro-3,5-dibromo-4-methylpyridine

Comparison: 2,5-Dibromo-3-chloro-4-methylpyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct reactivity compared to its analogs. The combination of these halogens allows for a wider range of chemical transformations and applications in various fields .

Properties

IUPAC Name

2,5-dibromo-3-chloro-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2ClN/c1-3-4(7)2-10-6(8)5(3)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGZZZRTMBRPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856687
Record name 2,5-Dibromo-3-chloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335050-94-6
Record name 2,5-Dibromo-3-chloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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